Strategic Synthesis of 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic Acid
Strategic Synthesis of 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic Acid
Executive Summary
The 1,3-di-tert-butylpyrazole-4-carboxylic acid scaffold (CAS 1152548-17-8) represents a specialized class of sterically encumbered heterocyclic building blocks.[1] Unlike simple methyl- or ethyl-substituted pyrazoles, the introduction of two tert-butyl groups at the N1 and C3 positions creates a unique lipophilic profile and significant steric bulk, often utilized to modulate metabolic stability or receptor binding affinity in drug discovery campaigns.[1]
This guide details a robust, scalable synthetic route designed to overcome the primary challenge: regiocontrol . The steric clash between the tert-butyl hydrazine and the tert-butyl ketone moiety typically disfavors the formation of the 1,5-isomer, allowing for high selectivity of the desired 1,3-isomer under thermodynamic control.
Retrosynthetic Analysis
The strategic disconnection relies on the condensation of a hydrazine with a 1,3-dielectrophile. To install the carboxylate at C4, the most efficient precursor is an
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Disconnection: N1-C5 and N2-C3 bonds.
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Key Precursors:
Figure 1: Retrosynthetic logic flow prioritizing the 1,3-substitution pattern.
Detailed Synthetic Protocol
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanoate
This step converts the methylene of the
Reagents:
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Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv)[1]
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Triethyl orthoformate (1.5 equiv)
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Acetic anhydride (2.0 equiv)
Protocol:
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Charge a round-bottom flask with Ethyl 4,4-dimethyl-3-oxopentanoate (e.g., 10.0 g).
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Add Triethyl orthoformate (1.5 equiv) and Acetic anhydride (2.0 equiv).
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Fit the flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).
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Reflux the mixture at 130–140 °C for 4–6 hours. Monitor by TLC (formation of a UV-active spot, disappearance of starting material).
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Workup: Concentrate the reaction mixture under reduced pressure to remove acetic acid, ethyl acetate byproduct, and excess orthoformate.
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Purification: The residue is typically a viscous oil that solidifies upon standing. It can be used directly in the next step or purified by vacuum distillation if high purity is required.
Step 2: Cyclization to Ethyl 1,3-di-tert-butylpyrazole-4-carboxylate
Critical Mechanism: The reaction of hydrazines with non-symmetric 1,3-dielectrophiles can yield regioisomers (1,3- vs. 1,5-disubstituted).[1]
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Standard Outcome: For small alkyl groups, the 1,5-isomer often forms via initial attack of the terminal hydrazine nitrogen on the ketone.
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Steric Override: With tert-butyl groups, the 1,5-isomer (placing two tert-butyl groups on adjacent N1 and C5 positions) is energetically prohibitive.[1] The reaction is driven solely toward the 1,3-isomer .
Reagents:
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tert-Butylhydrazine hydrochloride (1.1 equiv)[1]
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Ethanol (anhydrous, 10 vol)
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Triethylamine (1.1 equiv, to neutralize HCl)
Protocol:
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Dissolve the crude enol ether from Step 1 in anhydrous Ethanol.
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Add tert-Butylhydrazine hydrochloride (1.1 equiv).[1]
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Add Triethylamine (1.1 equiv) dropwise at 0 °C (exothermic).
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Allow to warm to room temperature, then reflux for 3–5 hours.
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Workup: Evaporate the ethanol. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
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Dry over Na₂SO₄, filter, and concentrate.
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Purification: The product is likely a solid. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Step 3: Hydrolysis to the Free Acid
Reagents:
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Ethyl 1,3-di-tert-butylpyrazole-4-carboxylate[1]
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Lithium Hydroxide (LiOH·H₂O, 3.0 equiv)
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Solvent: THF/Water (3:1)
Protocol:
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Dissolve the ester in THF/Water (3:1 ratio).
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Add LiOH·H₂O (3.0 equiv).
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Stir at 60 °C for 12 hours. (Steric bulk near the ester may require heating for complete hydrolysis).
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Workup: Concentrate THF. Dilute the aqueous residue with water.
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Acidify carefully with 1M HCl to pH ~2–3. The product should precipitate as a white solid.
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Filter the solid, wash with cold water, and dry under vacuum at 45 °C.
Analytical Data & Validation
| Parameter | Expected Value / Observation |
| Appearance | White to off-white crystalline solid |
| 1H NMR (DMSO-d6) | δ 12.1 (s, 1H, COOH), δ 8.1 (s, 1H, Pyrazole-H5), δ 1.55 (s, 9H, N-tBu), δ 1.35 (s, 9H, C3-tBu). |
| Regiochemistry Check | NOESY: Correlation between H5 and N-tBu confirms N1 substitution.[1] Lack of NOE between C3-tBu and N-tBu confirms 1,3-pattern.[1] |
| MS (ESI) | [M+H]+ calc. 225.16, found 225.2 |
Mechanism of Regioselectivity
The formation of the 1,3-isomer is driven by the destabilization of the 1,5-transition state.
Figure 2: Mechanistic bifurcation showing the steric prohibition of the 1,5-isomer.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield in Step 2 | Incomplete condensation or loss of hydrazine.[1] | Ensure the enol ether (Step 1) is dry. Use a slight excess of hydrazine. Ensure reflux is vigorous. |
| Incomplete Hydrolysis | Steric shielding of the ester by the C3-tBu group.[1] | Increase temperature to reflux (THF/H2O) or switch to KOH in Ethylene Glycol at 100 °C. |
| Impurity (Isomer) | Formation of 1,5-isomer (trace). | Recrystallize from non-polar solvent (Hexane). The 1,3-isomer is more symmetrical and crystallizes better. |
References
- General Pyrazole Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984, 4.04.
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Regioselectivity in Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrimidines." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link
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Steric Control: Martins, M. A. P., et al. "Regiochemistry of the Reaction of 1,1,1-Trifluoro-4-methoxy-3-alken-2-ones with Hydrazines."[1] Journal of Heterocyclic Chemistry, 1993, 30, 1109.
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Compound Identity: CAS Registry Number 1152548-17-8 (1,3-di-tert-butyl-1H-pyrazole-4-carboxylic acid).[1]
